Fenaminstrobin (E/Z Mixture)

Description

BenchChem offers high-quality Fenaminstrobin (E/Z Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenaminstrobin (E/Z Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

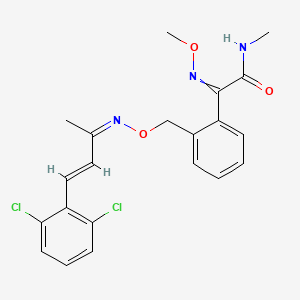

2D Structure

3D Structure

Properties

Molecular Formula |

C21H21Cl2N3O3 |

|---|---|

Molecular Weight |

434.3 g/mol |

IUPAC Name |

2-[2-[[(Z)-[(E)-4-(2,6-dichlorophenyl)but-3-en-2-ylidene]amino]oxymethyl]phenyl]-2-methoxyimino-N-methylacetamide |

InChI |

InChI=1S/C21H21Cl2N3O3/c1-14(11-12-17-18(22)9-6-10-19(17)23)25-29-13-15-7-4-5-8-16(15)20(26-28-3)21(27)24-2/h4-12H,13H2,1-3H3,(H,24,27)/b12-11+,25-14-,26-20? |

InChI Key |

RBWGTZRSEOIHFD-SNAYXRGLSA-N |

Isomeric SMILES |

C/C(=N/OCC1=CC=CC=C1C(=NOC)C(=O)NC)/C=C/C2=C(C=CC=C2Cl)Cl |

Canonical SMILES |

CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)NC)C=CC2=C(C=CC=C2Cl)Cl |

Origin of Product |

United States |

Contextualizing Fenaminstrobin E/z Mixture As a Multifaceted Research Compound

Fenaminstrobin (B607434) is a broad-spectrum fungicide developed to control a variety of fungal diseases in crops. chem.garden Its primary mode of action is the inhibition of mitochondrial respiration in fungi. Specifically, it targets the Quinone outside Inhibitor (QoI) site of the cytochrome bc1 complex (Complex III), effectively blocking the electron transport chain and disrupting the production of ATP, which is essential for fungal cell survival. nih.gov

The designation "(E/Z Mixture)" signifies that fenaminstrobin is composed of geometric isomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms around a double bond. michberk.comherts.ac.uk This isomeric complexity makes fenaminstrobin a valuable subject for research into structure-activity relationships, as the different isomers can exhibit varying levels of biological activity and have distinct environmental fates. michberk.comindustrialchemicals.gov.au Research on fenaminstrobin, therefore, extends beyond its agricultural applications to fundamental studies in molecular biology and environmental science. nih.gov

Evolution of Academic Research on Quinone Outside Inhibitor Qoi Fungicides and Fenaminstrobin

The journey of Quinone outside Inhibitor (QoI) fungicides, also known as strobilurins, began with the discovery of naturally occurring antifungal compounds. This led to the development of synthetic analogs with improved stability and efficacy, a significant milestone in crop protection. The introduction of the first synthetic strobilurins in the mid-1990s marked a new era in fungicide research. apsnet.org

Academic inquiry has been crucial in understanding the precise mechanism of QoI fungicides. researchgate.net These compounds inhibit mitochondrial respiration by binding to the Qo site of the cytochrome b complex, a vital component of the fungal respiratory chain. researchgate.netapsnet.org This binding action blocks electron transfer between cytochrome b and cytochrome c1, leading to a halt in ATP synthesis and ultimately, fungal cell death. researchgate.netapsnet.org

A major focus of ongoing research has been the emergence of fungal resistance to QoI fungicides. researchgate.netfrac.info The primary mechanism for this resistance is a single point mutation in the cytochrome b gene, most notably the G143A substitution, which reduces the fungicide's ability to bind to its target. researchgate.netapsnet.orgfrac.info The study of fenaminstrobin (B607434) has contributed to the broader understanding of these resistance patterns, driving the development of resistance management strategies. chem.gardenfrac.info

Significance of E/z Isomerism in Fenaminstrobin Research and Its Stereochemical Implications

Stereoselective Synthesis of Fenaminstrobin Isomers

The synthesis of fenaminstrobin typically yields a mixture of (E) and (Z) isomers due to the nature of the C=N double bond formation. google.com The control and separation of these isomers are critical for understanding their individual properties and for the production of the more active isomer.

The synthesis of oxime ethers, the core of fenaminstrobin's structure, often results in a mixture of geometric isomers. researchgate.net The ratio of these isomers can be influenced by several factors during the synthesis process. Classical methods for synthesizing aldoximes, for instance, often yield Z:E ratios ranging from 85:15 to 1:1. researchgate.net

Several strategies have been explored to achieve stereoselective synthesis of either the (E) or (Z) isomer of oxime derivatives. These methods often involve carefully selecting reagents and controlling reaction conditions such as temperature, which can affect the equilibrium position of the isomer mixture. researchgate.net For some oximes, the (E) isomer can be obtained from the (Z) form through treatment with hydrochloride or by purification using column chromatography. researchgate.net One approach involves a base-catalyzed domino aza-Michael/retro-Michael reaction to produce (E)-aldoximes with high diastereomeric purity. researchgate.net Another method describes the treatment of a solution containing a mixture of E and Z isomers with a protic or Lewis acid under anhydrous conditions to selectively precipitate the E isomer as an immonium complex, which can then be neutralized to yield the pure E isomer. google.com

In the broader context of strobilurin fungicides, the (E) configuration of the pharmacophore is often essential for biological activity, with the corresponding (Z) isomer being inactive. davidmoore.org.uk This highlights the importance of developing synthetic routes that favor the formation of the desired (E)-fenaminstrobin.

Separating mixtures of (E) and (Z) isomers of strobilurin fungicides like fenaminstrobin presents a significant challenge due to the structural similarity of the isomers. welch-us.com Since the boiling points of E and Z isomers are often very similar, traditional distillation methods can be inefficient. google.com Consequently, chromatographic techniques are more commonly employed for their separation. google.comgoogle.com

High-performance liquid chromatography (HPLC) is a widely used technique for the separation of geometric isomers. nih.govnih.govnih.gov For instance, a reverse-phase HPLC method was successfully developed to separate the E/Z isomers of acrivastine (B1664353), a compound also featuring geometric isomerism. nih.gov In the case of trifloxystrobin (B1683241), another strobilurin fungicide, preparative HPLC was used to separate a photo-induced equilibrium mixture of four isomers (EE, EZ, ZZ, and ZE). nih.gov The separation of isomers of orysastrobin (B33976) was achieved using an octadecylsilyl column in HPLC. nih.gov

Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for separating stereoisomers, valued for its speed and efficiency. chromatographyonline.com While primarily used for optical isomers, its application for separating (E)-(Z) isomers is also recognized. chromatographyonline.com For complex mixtures with multiple chiral centers and geometric isomerism, a combination of chiral and achiral chromatography in series can be a powerful strategy. sigmaaldrich.com

The primary challenges in isomer separation for research applications include:

Low Resolution: Achieving baseline separation of isomers can be difficult due to their similar physicochemical properties.

Method Development: Finding the right combination of stationary phase, mobile phase, and temperature requires significant optimization.

Scale-up: Methods developed for analytical-scale separation may not be easily scalable for preparative purposes to obtain sufficient quantities for further studies.

Isomerization: The potential for isomerization during the separation process itself needs to be considered and minimized.

Table 1: Chromatographic Techniques for Isomer Separation

| Chromatographic Technique | Stationary Phase Example | Application Example | Reference |

| High-Performance Liquid Chromatography (HPLC) | Octadecylsilyl (C18) | Separation of orysastrobin isomers. nih.gov | nih.gov |

| Preparative HPLC | Not specified | Separation of trifloxystrobin isomers. nih.gov | nih.gov |

| Reverse-Phase HPLC | Not specified | Separation of acrivastine E/Z isomers. nih.gov | nih.gov |

| Supercritical Fluid Chromatography (SFC) | Not specified | Separation of E/Z isomers of pharmaceutical compounds. chromatographyonline.com | chromatographyonline.com |

| Coupled Chiral and Achiral Chromatography | CHIROBIOTIC™ V2 and Ascentis® Phenyl | Separation of multiple stereoisomers. sigmaaldrich.com | sigmaaldrich.com |

Design and Synthesis of Novel Fenaminstrobin Derivatives for Mechanistic and Environmental Fate Studies

To better understand the mode of action, structure-activity relationships (SAR), and environmental behavior of fenaminstrobin, researchers have designed and synthesized novel derivatives. This often involves modifying the core structure and evaluating the impact on its biological and chemical properties.

The synthesis of derivatives where the phenyl ring of a similar fungicide was replaced by a pyrazole (B372694) ring has been reported, with some of the new compounds showing certain fungicidal activity. sioc-journal.cn In other studies, new strobilurin analogues containing an arylpyrazole ring were synthesized, and some exhibited excellent fungicidal activity. researchgate.net The development of novel benzimidazole (B57391) hybrids has also been explored for their antifungal potential, including mechanistic studies of their action. nih.gov

For environmental fate studies, understanding the transformation and degradation of fenaminstrobin is crucial. The synthesis of potential degradation products and metabolites as analytical standards is a key part of this research. researchgate.net Studies on the phototransformation of similar strobilurins like azoxystrobin (B1666510) have shown that isomerization and degradation can occur, leading to various photoproducts. nih.gov The design of derivatives can help elucidate these degradation pathways. For instance, creating derivatives with specific labels (e.g., isotopic labels) can aid in tracing their fate in soil and water systems. pharmaron.com The development of novel phenyl tribromomethyl sulfone derivatives has been reported for their potential as pesticides, with a focus on their synthesis and subsequent biological screening. beilstein-journals.org

Computational Approaches to Fenaminstrobin Stereoisomer Conformation, Stability, and Reactivity

Computational chemistry provides powerful tools to investigate the properties of fenaminstrobin's (E) and (Z) stereoisomers at a molecular level. longdom.org Methods like Density Functional Theory (DFT) are used to study the conformation, stability, and reactivity of these isomers. imist.manih.govcsic.es

DFT calculations can predict the relative stability of the (E) and (Z) isomers. For a Schiff base, DFT analysis showed the (E)-isomer to be slightly more stable than the (Z)-isomer. imist.ma In another study on iminophosphonates, DFT calculations helped to understand the Z,E-isomerization process and the relative stability of the isomers. researchgate.net Such calculations can also elucidate the energy barrier for isomerization between the two forms. imist.maresearchgate.net

These computational studies are crucial for:

Understanding Isomer Stability: Determining the thermodynamically more stable isomer and the energy difference between the E and Z forms. imist.manih.gov

Predicting Reactivity: Analyzing the electronic structure to predict sites of reactivity and potential degradation pathways.

Elucidating Reaction Mechanisms: Modeling the transition states and energy profiles for isomerization and other reactions. csic.esresearchgate.net

Interpreting Spectroscopic Data: Assisting in the assignment of NMR and other spectral data to specific isomers.

The combination of experimental work and computational analysis provides a comprehensive understanding of the stereochemistry of fenaminstrobin and its implications for its biological function and environmental impact.

Mechanistic Investigations of Mitochondrial Cytochrome bc₁ Complex Inhibition by Fenaminstrobin (FRAC Group 11)

Fenaminstrobin is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 11 fungicide. herts.ac.ukfrac.infofrac.info This group, also known as Quinone outside Inhibitors (QoIs), shares a common biochemical mode of action. wikipedia.orgfrac.inforutgers.edu The primary target of Fenaminstrobin is the cytochrome bc₁ complex (also referred to as complex III), which is an essential component of the mitochondrial electron transport chain in fungi. nih.govtaylorfrancis.com

The mechanism of action involves the inhibition of mitochondrial respiration. herts.ac.uk Fenaminstrobin binds to the quinol 'outside' (Qo) binding site on cytochrome b, a critical subunit of the cytochrome bc₁ complex. frac.infomdpi.com This binding action effectively blocks the transfer of electrons from ubiquinol (B23937) to cytochrome c₁. mdpi.comugd.edu.mk The disruption of this electron flow is a critical failure point in the respiratory process. ugd.edu.mk Consequently, the production of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency, is halted, leading to energy depletion and, ultimately, fungal cell death. ugd.edu.mkmdpi.comgoogle.com

Structural Biology of Fenaminstrobin Binding to Fungal Target Sites

The efficacy of Fenaminstrobin is rooted in its specific molecular interactions at the fungal target site. The binding pocket for QoI fungicides, including Fenaminstrobin, is located at the Qo site of the cytochrome b protein. frac.infomdpi.com The interaction is stabilized by specific molecular bonds and forces.

In silico molecular docking and simulation studies have provided significant insights into the binding of Fenaminstrobin to its target. These computational models predict the conformation and affinity of the fungicide within the binding pocket of the cytochrome b protein. mdpi.comnih.gov Studies focusing on the fungal pathogen Plasmopara viticola, the causal agent of downy mildew, have demonstrated that Fenaminstrobin binds with high affinity to the wild-type (WT) cytochrome b. mdpi.comsemanticscholar.org

The binding is characterized primarily by hydrophobic interactions between the fungicide molecule and the amino acid residues of the protein. mdpi.com A key finding from these simulations is that Fenaminstrobin maintains a high binding affinity not only to the wild-type enzyme but also to versions containing the G143A mutation. mdpi.comsemanticscholar.orgtamu.edu This specific mutation in the cytochrome b gene is a common mechanism of resistance to many other Group 11 fungicides. wikipedia.orgrutgers.edu The ability of Fenaminstrobin to effectively bind to the G143A-mutated cytochrome b suggests it can remain effective against pathogens that have developed resistance to other strobilurins. mdpi.com

Further computational screening has identified Fenaminstrobin as a potential inhibitor of MAPkinase-1 in Puccinia triticina, the fungus responsible for wheat leaf rust, indicating its potential utility and broad applicability in computational screening for fungicide discovery. nih.govlvb.lt

| Compound | Target Cytochrome b | Relative Binding Affinity | Key Implication |

|---|---|---|---|

| Fenaminstrobin | Wild-Type (WT) | High | Effective against susceptible fungal strains. |

| Fenaminstrobin | G143A Mutant | High | Effective against strains resistant to other QoIs. mdpi.comsemanticscholar.orgtamu.edu |

| Azoxystrobin | Wild-Type (WT) | Moderate to Poor | Lower intrinsic binding affinity compared to Fenaminstrobin. mdpi.com |

| Azoxystrobin | G143A Mutant | Very Low / No Binding | Ineffective against G143A resistant strains. mdpi.comsemanticscholar.org |

| Dimoxystrobin | Wild-Type (WT) | High | Comparable efficacy to Fenaminstrobin in susceptible strains. mdpi.com |

| Dimoxystrobin | G143A Mutant | High | Also shows effectiveness against the G143A mutant. mdpi.com |

The Qo site on the cytochrome bc₁ complex is an allosteric site, meaning it is spatially distinct from the enzyme's substrate-binding site. nih.gov Ligands that bind to allosteric sites act as allosteric modulators, inducing conformational changes in the protein that affect its catalytic activity. nih.gov Fenaminstrobin functions as a negative allosteric modulator. frac.infonih.gov Its binding to the Qo site prevents the natural substrate, ubiquinol, from docking and participating in the electron transport chain. mdpi.comnih.gov

The binding kinetics of Fenaminstrobin are characterized by a high affinity for the Qo site, which allows it to outcompete the native ubiquinol substrate, leading to potent inhibition of the enzyme. mdpi.comnih.gov This strong binding is fundamental to its fungicidal efficacy.

Comparative Analysis of Fenaminstrobin's Efficacy Against Diverse Fungal Pathogens at a Molecular Level

Fenaminstrobin exhibits a broad spectrum of activity against a variety of fungal pathogens. nih.govebi.ac.ukrsc.org Its effectiveness against different fungi is determined by its binding affinity to the respective cytochrome b target sites. Molecular-level comparisons have shown that Fenaminstrobin is a potent inhibitor against pathogens such as Plasmopara viticola and Botrytis cinerea. mdpi.comtamu.edu

A significant advantage of Fenaminstrobin is its demonstrated efficacy against fungal strains that have developed resistance to other QoI fungicides. The G143A mutation in the cytochrome b gene confers resistance to many strobilurins, but molecular docking studies show Fenaminstrobin maintains a strong binding affinity to this mutated protein. mdpi.comsemanticscholar.orgtamu.edu This makes it a valuable tool in resistance management strategies. In studies on P. viticola, Fenaminstrobin's binding affinity to the G143A mutant was significantly higher than that of fungicides like azoxystrobin, which lose their effectiveness. mdpi.comsemanticscholar.org

| Fungal Pathogen | Common Disease | Molecular Target | Reported Efficacy/Binding of Fenaminstrobin |

|---|---|---|---|

| Plasmopara viticola | Grape Downy Mildew | Cytochrome b (WT & G143A) | High binding affinity to both wild-type and G143A mutant strains. mdpi.comtamu.edu |

| Botrytis cinerea | Grey Mould | Cytochrome b | Identified as a potential effective candidate against mutated cytochrome b. tamu.edu |

| Puccinia species | Wheat Rust | MAPkinase-1 (predicted) | Screened as a potential inhibitor based on binding energy. rsc.orgnih.gov |

| Various pathogens | Powdery Mildew | Cytochrome b | Reported to have strong resistance against powdery mildew. rsc.org |

Impact on Fungal Cell Respiration and ATP Synthesis Pathways

The inhibition of the cytochrome bc₁ complex by Fenaminstrobin has a direct and catastrophic impact on fungal cellular respiration. researchgate.net By blocking the electron transport chain, it prevents the establishment of the proton gradient across the inner mitochondrial membrane, which is the driving force for ATP synthase. ugd.edu.mk This leads to a rapid and severe reduction in the synthesis of ATP. ugd.edu.mkmdpi.com

The resulting energy deficit cripples essential cellular functions. Processes that are highly dependent on ATP, such as mycelial growth and spore germination, are profoundly inhibited. mdpi.com The inability to produce sufficient energy ultimately results in the cessation of all vital metabolic activities and leads to fungal cell death. google.com While some fungi possess an alternative oxidase (AOX) pathway that can bypass Complex III, this rescue mechanism is significantly less efficient, producing only a fraction of the normal ATP yield, and is generally insufficient to sustain fungal viability and pathogenicity under field conditions. ugd.edu.mk

Molecular Basis of Fungicide Resistance and Fenaminstrobin E/z Mixture

Genetic and Proteomic Analysis of Resistance-Conferring Mutations

Characterization of the G143A Mutation and Other Cytochrome b Alterations in Fenaminstrobin (B607434) Resistance

The primary mechanism of resistance to QoI fungicides, including fenaminstrobin, is target-site modification due to mutations in the cytochrome b gene (cytb). frac.infofrac.info The most significant and widespread of these is the G143A mutation, a single nucleotide polymorphism that results in the substitution of glycine (B1666218) with alanine (B10760859) at position 143 of the cytochrome b protein. frac.infomdpi.comfrac.info This alteration weakens the binding affinity between the fungicide and its target site, often leading to a significant loss of efficacy. mdpi.com Isolates with the G143A mutation typically exhibit high levels of resistance, with resistance factors often exceeding 100. frac.infofrac.info

While the G143A mutation is the most common, other alterations in the cytochrome b gene have been identified that also confer resistance to QoI fungicides. These include the F129L (phenylalanine to leucine (B10760876) at position 129) and G137R (glycine to arginine at position 137) mutations. frac.infofrac.info However, these mutations generally result in moderate or partial resistance compared to the high-level resistance conferred by G143A. frac.info

Despite the prevalence of the G143A mutation, fenaminstrobin has demonstrated continued efficacy against certain fungal strains carrying this alteration. mdpi.com This is attributed to its flexible interaction with the cytochrome b binding pocket, specifically targeting residues F129 and G143, which are crucial for substrate ubiquinol (B23937) binding. In contrast, some other QoI fungicides lose significant activity against G143A mutants.

Table 1: Key Mutations in the Cytochrome b Gene Conferring Resistance to QoI Fungicides

| Mutation | Amino Acid Change | Level of Resistance | Impact on Fenaminstrobin Efficacy |

|---|---|---|---|

| G143A | Glycine to Alanine | High | Retains efficacy in some cases due to flexible binding mdpi.com |

| F129L | Phenylalanine to Leucine | Moderate | Less impactful than G143A frac.info |

| G137R | Glycine to Arginine | Moderate | Less impactful than G143A frac.info |

Non-Target Site Resistance Mechanisms to Fenaminstrobin

Beyond alterations at the target site, fungal pathogens can develop resistance to fungicides through non-target site mechanisms. nih.govresearchgate.net While specific research on non-target site resistance to fenaminstrobin is limited, general mechanisms observed for other fungicides could be relevant. These mechanisms are often complex and can involve multiple genes, leading to what is known as quantitative resistance. researchgate.net

One significant non-target site mechanism is the increased activity of efflux pumps. nih.govencyclopedia.pub These are membrane-bound transporter proteins, such as those from the ATP-binding cassette (ABC) and major facilitator superfamily (MFS), that actively pump fungicides out of the fungal cell, reducing their intracellular concentration and thus their effectiveness. researchgate.netencyclopedia.pub Overexpression of the genes encoding these transporters has been linked to resistance to multiple classes of fungicides in various plant pathogens. nih.govencyclopedia.pub

Other potential non-target site mechanisms include:

Metabolic detoxification: Fungi may evolve enhanced metabolic pathways to break down or modify the fungicide into non-toxic compounds.

Metabolic circumvention: The fungus may develop alternative metabolic pathways to bypass the inhibited step in the respiratory chain. nih.gov

Regulation of stress response pathways: Fungi can activate general stress response pathways that help them cope with the toxic effects of the fungicide. nih.gov

These non-target site mechanisms can contribute to a broad-spectrum resistance phenotype, where the fungus becomes less sensitive to multiple, chemically unrelated fungicides. nih.gov

Evolutionary Dynamics of Fenaminstrobin Resistance in Fungal Populations

The evolution of fungicide resistance in fungal populations is a dynamic process driven by the selection pressure exerted by repeated fungicide applications. nih.gov For single-site inhibitors like fenaminstrobin, the risk of resistance development is considered high. frac.infothepharmajournal.com The emergence and spread of resistant genotypes, particularly those with the G143A mutation, are influenced by several factors, including the biology and epidemiology of the pathogen, agronomic practices, and the intrinsic characteristics of the fungicide. nih.govthepharmajournal.com

The continuous use of a single fungicide class creates a strong selective environment where even rare resistant mutants can survive, proliferate, and eventually dominate the population. nih.govthepharmajournal.com The rate at which this occurs can be influenced by the fitness of the resistant mutants. If a resistance mutation, such as G143A, does not impose a significant fitness cost on the fungus, it can persist and spread rapidly within the population.

The evolutionary trajectory of resistance can be complex. Studies on various fungal pathogens have shown that resistance can emerge independently in different geographic locations through convergent evolution. unine.ch Furthermore, the genetic background of the fungal population can influence the likelihood and nature of resistance evolution. unine.ch Understanding these evolutionary dynamics is crucial for developing sustainable disease management strategies that can delay or mitigate the development of resistance. thepharmajournal.com

Academic Strategies for Mitigating Resistance Development

Synergistic Interactions with Other Fungicides at a Molecular Level

One of the key strategies to manage fungicide resistance is the use of fungicide mixtures. apsnet.org Combining fungicides with different modes of action can enhance disease control and delay the development of resistance. apsnet.orggoogle.com Synergism occurs when the combined effect of two or more fungicides is greater than the sum of their individual effects. google.com

Fenaminstrobin has been shown to exhibit synergistic interactions when combined with other fungicides. For instance, research has demonstrated that a combination of fenaminstrobin and tetraconazole (B1682234), a triazole fungicide with a different mode of action, provides enhanced control of rice sheath blight. This synergistic effect not only improves disease management but can also allow for reduced application rates of the individual components, lessening the environmental impact and selection pressure for resistance. google.com The differing mechanisms of action of fenaminstrobin and tetraconazole mean there is no cross-resistance between them, making their combination a valuable tool in resistance management programs. google.com

Table 2: Examples of Synergistic Fungicide Combinations with Fenaminstrobin

| Combination Fungicide | Fungicide Class | Mechanism of Action | Observed Effect |

|---|---|---|---|

| Tetraconazole | Triazole | Sterol biosynthesis inhibitor | Synergistic control of rice sheath blight google.com |

| Difenoconazole (B1670550) | Triazole | Sterol biosynthesis inhibitor | Enhanced efficacy against Mycosphaerella melonis |

Cross-Resistance and Negative Cross-Resistance Phenomena to Fenaminstrobin

Cross-resistance occurs when a fungal strain that has developed resistance to one fungicide also exhibits resistance to other fungicides, typically those with the same mode of action. hracglobal.com Within the QoI fungicide group (FRAC Code 11), there is generally a high level of cross-resistance. frac.info This means that a fungal population with the G143A mutation, which confers resistance to one QoI, will likely be resistant to other QoIs as well. researchgate.net However, some studies have suggested that fenaminstrobin may not show complete cross-resistance with all other strobilurins, potentially due to its unique binding characteristics.

Negative cross-resistance , a much rarer phenomenon, occurs when a mutation that confers resistance to one fungicide simultaneously increases the fungus's sensitivity to another fungicide. eppo.int This can be a powerful tool in resistance management, as alternating between such fungicides can help to control both the sensitive and resistant portions of a fungal population. eppo.int There is no widely documented evidence of significant negative cross-resistance involving fenaminstrobin in field populations.

Understanding the patterns of cross-resistance is critical for designing effective fungicide rotation and mixture strategies. hracglobal.comfrac.info The Fungicide Resistance Action Committee (FRAC) provides guidelines on fungicide classification based on their mode of action and cross-resistance patterns to aid in the development of sustainable resistance management programs. frac.infofrac-argentina.org

Environmental Fate, Transformation, and Ecological Dynamics of Fenaminstrobin E/z Mixture

Abiotic Transformation Pathways of Fenaminstrobin (B607434)

Abiotic processes, primarily photolysis and hydrolysis, play a significant role in the initial breakdown of fenaminstrobin in the environment. These chemical reactions can alter the structure of the molecule, influencing its subsequent transport and degradation.

Photolysis and Hydrolysis Kinetics and Transformation Product Identification

The degradation of fenaminstrobin through reactions with light (photolysis) and water (hydrolysis) is a critical factor in its environmental persistence. While specific kinetic data for fenaminstrobin are not widely available in public literature, the behavior of related strobilurin fungicides provides insight into its likely transformation pathways. herts.ac.uk

Hydrolysis: The stability of many pesticides is dependent on the pH of the surrounding water. msu.edu Generally, strobilurin fungicides are susceptible to alkaline hydrolysis, a chemical breakdown process that occurs in alkaline conditions (pH > 7). ufl.eduusu.edu This reaction typically involves the cleavage of the ester linkage present in many strobilurins, a pathway that is considered a primary mechanism of degradation for this class of compounds. frontiersin.orgnih.gov Therefore, the hydrolysis half-life of fenaminstrobin is expected to decrease as the pH of the water increases, particularly in alkaline environments.

Photolysis: Exposure to sunlight can induce significant transformations in strobilurin fungicides. For the related compound azoxystrobin (B1666510), photodegradation in aqueous solutions proceeds through multiple pathways, including E/Z photo-isomerization, hydrolysis of the methyl ester group, and cleavage of the ether linkage between the aromatic rings. researchgate.net The quantum efficiency of azoxystrobin photolysis has been shown to be relatively stable across a pH range of 4.5 to 9. researchgate.net It is anticipated that fenaminstrobin undergoes similar photolytic degradation, leading to the formation of various transformation products through isomerization and bond cleavage. The double bond in the acrylic moiety of strobilurins is particularly vulnerable to photolytic reactions. frontiersin.org

E/Z Isomerization Dynamics and Stability under Environmental Conditions

Fenaminstrobin is a mixture of stereoisomers, possessing three centers where E/Z (or cis/trans) isomerism can occur. herts.ac.uk This structural characteristic is central to its environmental dynamics. The interconversion between E and Z isomers, particularly driven by light energy, is a key transformation pathway for strobilurin fungicides.

Biotic Transformation and Microbial Degradation Pathways in Environmental Compartments

The breakdown of fenaminstrobin by living organisms, particularly soil microbes and plants, is the primary route of its degradation in terrestrial ecosystems. These biological processes determine the fungicide's persistence in soil and its potential for accumulation in plant tissues.

Soil Microbial Metabolism and Metabolite Identification

Microbial activity is fundamental to the degradation of fenaminstrobin in soil. Field studies have established that fenaminstrobin has a half-life in soil ranging from 5.5 to 20 days. researchgate.net This rate of degradation indicates that it is moderately persistent and that soil microorganisms are effective in its breakdown.

While specific metabolites of fenaminstrobin are not documented in available literature, the degradation pathways for other strobilurins are well-studied and provide a likely model. herts.ac.ukherts.ac.uk Bacteria and fungi are the primary agents of strobilurin biodegradation, utilizing the compounds as a source of carbon and nitrogen. frontiersin.orgresearchgate.net Genera such as Arthrobacter have been shown to degrade azoxystrobin. researchgate.net The degradation process often involves the hydrolysis of the carboxylic ester bond. nih.gov The application of strobilurin fungicides can also lead to shifts in the soil microbial community, sometimes causing a decrease in fungal populations while stimulating the growth of certain bacteria and actinomycetes. semanticscholar.org

| Environmental Compartment | Half-Life (t₁/₂) in Days | Reference |

|---|---|---|

| Soil | 5.5 - 20 | researchgate.net |

| Peanut Plant | 1.3 - 10 | researchgate.net |

Plant Metabolism and Residue Dynamics in Non-Target Plants

Once applied, fenaminstrobin can be taken up by plants, where it undergoes metabolic processes that lead to its degradation and the formation of residues. The rate of this metabolism affects its persistence within the plant.

In field trials with peanut plants, fenaminstrobin exhibited a dissipation half-life of 1.3 to 10 days. researchgate.net This relatively rapid degradation within the plant tissue limits its accumulation. At harvest, the terminal residues of fenaminstrobin in peanut kernels were found to be less than 0.004 mg/kg, indicating minimal transfer to the edible portions of the plant. researchgate.net

The general mechanism of pesticide uptake and metabolism in plants involves several phases. Uptake from the soil is often a passive process, with translocation from the roots to the shoots occurring primarily through the xylem (apoplastic pathway). nih.gov Once inside the plant, pesticides undergo metabolic transformations, such as oxidation, hydrolysis, and conjugation, which typically render the molecule more water-soluble and less toxic, allowing for sequestration within plant vacuoles. researchgate.net For azoxystrobin in wheat, studies have shown that it accumulates primarily in the roots with limited translocation to the stems and leaves. nih.gov It is probable that fenaminstrobin follows similar patterns of uptake, translocation, and metabolism in non-target plants.

| Plant Part | Residue Level (mg/kg) | Reference |

|---|---|---|

| Peanut Kernels | <0.004 | researchgate.net |

Environmental Transport and Distribution Modeling

Predicting the movement and distribution of fenaminstrobin in the environment is essential for assessing its potential to contaminate non-target areas, such as groundwater and surface water bodies. While specific transport models for fenaminstrobin are not available, its likely behavior can be inferred from its chemical class and studies on similar compounds.

A key parameter used in environmental fate models is the soil adsorption coefficient (Koc), which describes the tendency of a chemical to bind to soil particles, particularly organic carbon. ucanr.eduherts.ac.ukchemsafetypro.com A high Koc value indicates strong adsorption to soil, which limits the chemical's mobility and reduces the potential for leaching into groundwater. orst.edu

Studies on the novel strobilurin fungicide pyraoxystrobin (B1461943) provide a relevant analogue. Pyraoxystrobin exhibits strong adsorption to soil, with its behavior conforming to the Freundlich adsorption isotherm. nih.gov Its adsorption is positively correlated with soil organic matter content. Furthermore, desorption is very low, and in column leaching studies, over 95% of the applied pyraoxystrobin remained in the upper 4.0 cm of the soil column. nih.gov This indicates very low mobility. Given that fenaminstrobin belongs to the same chemical class, it is likely to exhibit similar strong adsorption to soil and, consequently, have a low potential for leaching and runoff into aquatic systems.

Soil Adsorption, Leaching, and Runoff Studies

The behavior of fenaminstrobin in the soil environment, including its tendency to adsorb to soil particles, its potential for leaching into groundwater, and its movement via surface runoff, is a key aspect of its environmental risk profile.

Detailed Research Findings

Studies on the dissipation of fenaminstrobin under field conditions have provided insights into its persistence in soil. A field trial conducted in peanut ecosystems demonstrated that the half-life (DT50) of fenaminstrobin in soil ranges from 5.5 to 20 days. researchgate.net This suggests that fenaminstrobin is of low to moderate persistence in the soil environment under certain agricultural conditions. The rate of degradation can be influenced by various factors such as soil type, organic matter content, microbial activity, and climate.

Similarly, the Groundwater Ubiquity Score (GUS), an indicator used to estimate the leaching potential of a pesticide based on its persistence and adsorption, cannot be calculated for fenaminstrobin due to the lack of publicly available Koc and comprehensive soil half-life data. herts.ac.uk Leaching studies, which measure the movement of a substance through the soil column, are essential for determining the risk of groundwater contamination.

Table 1: Soil Fate and Mobility of Fenaminstrobin

| Parameter | Value | Interpretation | Source |

|---|---|---|---|

| Soil Half-life (DT₅₀) | 5.5–20 days (field study) | Low to Moderate Persistence | researchgate.net |

| Soil Adsorption Coefficient (Koc) | Data not available | - | herts.ac.ukherts.ac.uk |

| GUS Leaching Potential | Cannot be calculated | - | herts.ac.uk |

Aquatic Mobility and Persistence Studies

The fate of fenaminstrobin in aquatic systems is governed by its mobility in water and its persistence, which is determined by degradation processes such as hydrolysis and photolysis.

Detailed Research Findings

Recent research indicates that fenaminstrobin's persistence in aquatic environments is highly dependent on the presence of light. researchgate.net The compound is stable in water under dark conditions, suggesting that hydrolysis—the breakdown of a chemical by reaction with water—is a slow degradation pathway. researchgate.net

However, fenaminstrobin undergoes significant degradation when exposed to simulated sunlight. researchgate.net This indicates that photolysis, or photodegradation, is the primary mechanism for its dissipation in sunlit surface waters. The transformation process under light exposure leads to the formation of photo-isomers and other transformation products. researchgate.net The exact half-life for aqueous photolysis is not specified in available literature, but the process is noted as substantial. researchgate.netherts.ac.uk

Table 2: Aquatic Fate of Fenaminstrobin

| Parameter | Value | Remarks | Source |

|---|---|---|---|

| Aqueous Hydrolysis DT₅₀ (pH 7, 20°C) | Data not available; reported to be stable in the dark. | Hydrolysis is not a major degradation pathway. | researchgate.netherts.ac.uk |

| Aqueous Photolysis DT₅₀ | Data not available; reported to undergo substantial degradation. | Photolysis is a primary degradation pathway in the presence of sunlight. | researchgate.netherts.ac.uk |

Ecotoxicological Research and Environmental Impact Assessment of Fenaminstrobin E/z Mixture

Impact on Non-Target Organisms and Ecosystem Functions

The environmental risk of a pesticide is determined by its inherent toxicity and the level of exposure to non-target species. For Fenaminstrobin (B607434), research has begun to outline its effects on various environmental compartments.

Fenaminstrobin has been identified as being toxic to fish. scribd.com The primary concern in aquatic environments is the potential for direct toxicity to a range of organisms, from algae to fish, which can disrupt the structure and function of freshwater ecosystems. While Fenaminstrobin is stable in water under dark conditions, it undergoes significant degradation when exposed to sunlight. nih.gov This process of photo-degradation is crucial in determining its persistence and exposure concentrations in aquatic systems.

Eco-toxicity assessments have revealed that while the parent compound presents a risk, certain transformation products of Fenaminstrobin also remain highly toxic to aquatic organisms. nih.gov This highlights the importance of evaluating the entire lifecycle of the pesticide in the environment, not just the original active ingredient. The risk to aquatic life is a function of the toxicity of both the parent compound and its various breakdown products.

Table 1: Summary of Aquatic Ecotoxicology Findings for Fenaminstrobin

| Aspect | Research Finding | Source(s) |

| Parent Compound | Classified as toxic to fish. scribd.com Stable in water in the absence of light but degrades under simulated sunlight, primarily through the formation of photo-isomers. nih.gov | nih.gov, scribd.com |

| Transformation Products | Some transformation products (TPs) of Fenaminstrobin are identified as remaining highly toxic to aquatic organisms, although the overall ecological risk decreases over time. nih.gov | nih.gov |

| Affected Organisms | General ecotoxicity assessments have focused on key aquatic organisms such as fish, daphnids, and algae to characterize environmental risk. nih.gov | nih.gov |

In the terrestrial environment, Fenaminstrobin shows stability in soil under dark conditions. nih.gov This persistence could lead to prolonged exposure for soil-dwelling organisms, including essential microorganisms and invertebrates that are vital for soil health and nutrient cycling. The compound's degradation in soil is significantly influenced by sunlight, suggesting that its impact may vary depending on factors like soil depth and tillage practices. nih.gov

While Fenaminstrobin is a Quinone Outside Inhibitor (QoI) that targets mitochondrial respiration in fungi, this mode of action could potentially affect non-target soil fungi and other microorganisms. herts.ac.uk However, specific research findings on the direct effects of the Fenaminstrobin E/Z mixture on soil microbial communities and invertebrates are limited in the reviewed literature.

Ecotoxicity of Fenaminstrobin Transformation Products and Metabolites

Pesticides degrade in the environment into various transformation products (TPs) through both abiotic and biotic processes. nih.gov These TPs can sometimes be more toxic or persistent than the parent compound, making their assessment a critical component of a comprehensive environmental risk evaluation. acs.org

Generally, while most pesticide TPs are less toxic than their parent compounds, increased toxicity can occur if the TP contains a specific toxicophore, is more readily accumulated by organisms, or has a more potent mode of action. nih.gov

Table 2: Fenaminstrobin Transformation and Metabolite Ecotoxicity

| Aspect | Finding | Source(s) |

| Transformation Pathways | Involves photo-isomerization, hydration, hydrolysis, and redox reactions. nih.gov | nih.gov |

| Number of TPs Identified | Ten transformation products have been identified in water and soil studies. nih.gov | nih.gov |

| TP Ecotoxicity | Some transformation products remain highly toxic to aquatic organisms. nih.gov The total concentration of TPs can sometimes exceed that of the parent pesticide in streams. acs.org | nih.gov, acs.org |

| Risk Assessment Approach | Ecotoxicity of TPs can be estimated based on the chemical structure and toxicity data of the parent compound to identify those requiring further testing. nih.gov | nih.gov |

Advanced Approaches in Ecotoxicological Risk Characterization for Environmental Systems

To address the complexity of chemical risks and the need for more efficient and predictive assessment tools, advanced approaches like Quantitative Structure-Activity Relationships (QSAR) and Adverse Outcome Pathways (AOPs) are increasingly employed.

QSAR models are computational tools that correlate the chemical structure of a substance with its biological activity or toxicity. researchgate.netnih.gov These in silico models are essential for predicting the toxicity of chemicals for which limited experimental data exist, thereby prioritizing them for further testing and reducing reliance on animal studies. nih.govrsc.org

In the context of Fenaminstrobin, the Ecological Structure-Activity Relationship (ECOSAR) program has been used to predict the toxicity of its transformation products. nih.gov The development of robust QSAR models generally follows OECD guidelines and involves several key steps: using a large dataset, selecting relevant molecular descriptors, employing regression techniques like Partial Least Squares (PLS), and undergoing stringent internal and external validation. nih.govnih.gov The goal is to create models that are not only statistically robust but also have a well-defined applicability domain, ensuring reliable predictions for new or untested chemicals. nih.gov

Table 3: Key Components of a QSAR Study for Ecotoxicology

| Component | Description | Source(s) |

| Objective | To predict the missing ecotoxicity data for existing or not-yet-synthesized chemicals based on their molecular structure. researchgate.net | researchgate.net |

| Methodology | Involves feature selection using techniques like genetic algorithms (GA) and model building with methods such as Partial Least Squares (PLS) regression. nih.govnih.gov | nih.gov, nih.gov |

| Model Validation | Crucial step to ensure the model is robust and predictive, following strict criteria such as those outlined by the OECD. researchgate.net | researchgate.net |

| Application Domain | Defines the chemical space in which the model provides reliable predictions, preventing its use for compounds outside this scope. nih.gov | nih.gov |

| Example Software/Tools | ECOSAR, PaDEL-Descriptor, Dragon, Simplex Representation of Molecular Structures (SiRMS). nih.govresearchgate.netnih.gov | nih.gov, researchgate.net, nih.gov |

The Adverse Outcome Pathway (AOP) framework is a conceptual construct used to organize existing biological knowledge into a linear sequence of events that lead from an initial chemical interaction with a biological target to an adverse outcome relevant for risk assessment. oecd.orgepa.gov AOPs provide a structured way to understand and predict the effects of chemical stressors.

An AOP consists of a Molecular Initiating Event (MIE), a series of intermediate Key Events (KEs), and an Adverse Outcome (AO). nih.gov The connections between these events are known as Key Event Relationships (KERs). epa.gov By mapping these pathways, scientists can use data from in vitro assays to predict potential adverse effects in whole organisms, which aids in prioritizing chemicals for further investigation and supports regulatory decision-making. epa.govepa.gov

For fungicides like Fenaminstrobin that act as mitochondrial respiration inhibitors, the MIE would be the binding to the cytochrome bc1 complex. This MIE can trigger a cascade of KEs, ultimately leading to an AO such as reduced growth or reproductive failure in a non-target organism. The development of quantitative AOPs (qAOPs) further enhances this framework by incorporating mathematical descriptions of the KERs, allowing for more precise dose-response and risk characterization. nih.gov

Table 4: Core Concepts of the Adverse Outcome Pathway (AOP) Framework

| Term | Definition | Source(s) |

| Molecular Initiating Event (MIE) | The initial interaction between a chemical stressor and a molecular target (e.g., receptor binding). epa.gov | epa.gov |

| Key Event (KE) | A measurable biological change that is a necessary step in the progression from the MIE to the adverse outcome. epa.gov | epa.gov |

| Key Event Relationship (KER) | Describes the causal link between two key events, forming the predictive basis of the pathway. epa.gov | epa.gov |

| Adverse Outcome (AO) | A biological change in an organism that is considered harmful and relevant for regulatory decision-making (e.g., impacts on survival, growth, or reproduction). epa.gov | epa.gov |

| Application in Risk Assessment | AOPs are used to identify hazards, build confidence in non-animal testing methods, and support the risk assessment of chemicals. epa.govnih.gov | epa.gov, nih.gov |

Mixture Toxicity in Environmental Contexts

In agricultural and environmental settings, organisms are rarely exposed to a single chemical. Instead, they encounter a complex mixture of various substances. rsc.orgpan-europe.info The assessment of mixture toxicity is crucial for a realistic environmental risk assessment, as the combined effects of chemicals can differ significantly from the effects of the individual components. rsc.orgnih.govhh-ra.org The interactions between substances in a mixture can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). rsc.org

Fenaminstrobin, a strobilurin fungicide, is often used in combination with other pesticides to broaden the spectrum of activity and manage the development of resistance. herts.ac.uk Research has focused on the co-toxicity of Fenaminstrobin with other fungicides and insecticides to understand the potential environmental implications of these mixtures.

Synergistic Effects with Other Fungicides:

Studies have demonstrated that combining Fenaminstrobin with other fungicides can lead to synergistic effects, enhancing their efficacy against target fungal pathogens. This synergy is a key aspect of its use in agricultural disease management.

Fenaminstrobin and Tebuconazole (B1682727): A mixture of Fenaminstrobin and the triazole fungicide tebuconazole has shown synergistic effects in controlling wheat powdery mildew. google.com The co-toxicity coefficient for various mixture ratios was found to be greater than 120, indicating a significant synergistic interaction. google.com This combination is also effective against rice sheath blight. google.com The different mechanisms of action of Fenaminstrobin (a Quinone Outside Inhibitor, QoI) and tebuconazole (a demethylation inhibitor, DMI) contribute to this synergy and help in managing resistance. herts.ac.ukgoogle.com

Fenaminstrobin and Difenoconazole (B1670550): Research on the control of Mycosphaerella melonis has shown that mixtures of Fenaminstrobin and difenoconazole can enhance efficacy, particularly against strains that may have developed resistance to a single fungicide.

Fenaminstrobin and Propineb (B166679): A formulation combining Fenaminstrobin with propineb has demonstrated synergistic toxicity against Alternaria solani, the causative agent of early blight in tomatoes.

The following table summarizes the observed synergistic effects of Fenaminstrobin in combination with other fungicides against specific fungal pathogens.

Table 1: Synergistic Effects of Fenaminstrobin with Other Fungicides

Implications for Non-Target Organisms:

While the synergistic effects of fungicide mixtures are beneficial for crop protection, they also raise concerns about the potential impact on non-target organisms in the environment. The increased toxicity of these mixtures could pose a greater risk to soil and aquatic ecosystems than the individual compounds alone. rsc.org For instance, fungicides, including strobilurins, can have toxic effects on a range of non-target organisms such as algae, daphnia, fish, and earthworms.

The combination of fungicides with insecticides is also a common practice in agriculture. Studies have shown that certain fungicide-insecticide mixtures can result in synergistic toxicity to beneficial insects like honey bees. For example, the combination of the insecticide chlorantraniliprole (B1668704) with the fungicide propiconazole (B1679638) was found to increase larval mortality in honey bees. Although specific studies on the mixture toxicity of Fenaminstrobin with insecticides on non-target organisms are not widely available in the provided search results, the general findings on pesticide mixtures highlight the importance of considering such interactions in environmental risk assessments.

The following table outlines the potential mixture toxicity scenarios involving Fenaminstrobin and their environmental implications.

Table 2: Potential Mixture Toxicity Scenarios and Environmental Considerations

Advanced Analytical Methodologies for Fenaminstrobin E/z Mixture Research

Development of High-Resolution Chromatographic and Spectrometric Techniques

The accurate detection and quantification of Fenaminstrobin (B607434) and its related compounds in diverse and complex matrices rely on the development of high-resolution chromatographic and spectrometric methods. These techniques offer the necessary sensitivity and selectivity for trace-level analysis.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) for Trace Analysis in Complex Matrices

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a primary tool for the trace analysis of Fenaminstrobin. ekb.egnih.gov This technique is favored for its exceptional sensitivity and selectivity, which allows for the detection of minute quantities of the fungicide in intricate sample types such as soil, crops, and water. ekb.egnih.gov The power of HPLC-MS/MS lies in its ability to separate Fenaminstrobin from other co-extracted compounds in the liquid phase and then use two stages of mass analysis for unambiguous identification and quantification. ekb.eg This is particularly important for ensuring food safety and monitoring environmental fate.

Research has focused on developing rapid and sensitive HPLC-MS/MS methods for Fenaminstrobin. For instance, a method utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure has been successfully applied for the analysis of Fenaminstrobin in peanuts and soil. researchgate.net This method demonstrated high average recoveries (88.1%–10%) and low relative standard deviations (2.5%–14%), indicating its robustness and reliability. researchgate.net The limits of quantitation (LOQs) achieved were as low as 0.002 mg kg⁻¹ in soil, showcasing the method's high sensitivity. researchgate.net

Table 1: Performance of a Validated HPLC-MS/MS Method for Fenaminstrobin Analysis

| Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantitation (LOQ) (mg kg⁻¹) |

|---|---|---|---|

| Peanut Shell | 88.1 - 100 | 2.5 - 14 | 0.005 |

| Peanut Kernels | 88.1 - 100 | 2.5 - 14 | 0.004 |

| Peanut Plant | 88.1 - 100 | 2.5 - 14 | 0.01 |

| Soil | 88.1 - 100 | 2.5 - 14 | 0.002 |

Data sourced from a study on Fenaminstrobin analysis in peanut and soil. researchgate.net

The use of electrospray ionization (ESI) in positive mode is common for the analysis of strobilurin fungicides, including Fenaminstrobin, enabling the determination of multiple compounds in a single run of less than 6.0 minutes. researchgate.net The method's linearity, often with coefficients of determination (R²) greater than 0.99, ensures accurate quantification over a range of concentrations. researchgate.net The challenge of matrix effects, where co-extracted substances interfere with the ionization of the target analyte, is a significant consideration in LC-MS analysis. vscht.cz Strategies to mitigate these effects, such as the use of matrix-matched calibration standards and efficient sample clean-up, are crucial for accurate results. vscht.czlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Transformation Products

While HPLC-MS/MS is ideal for the parent Fenaminstrobin compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying its volatile transformation products. researchgate.net Pesticides in the environment can degrade into various smaller, more volatile compounds through processes like photodegradation and microbial action. researchgate.net GC-MS is well-suited for separating these volatile compounds and providing detailed mass spectra for their identification. mdpi.comspectroscopyonline.com

The process typically involves extracting the volatile organic compounds (VOCs) from the sample matrix, often using headspace solid-phase microextraction (HS-SPME), followed by separation on a GC column and detection by a mass spectrometer. mdpi.comresearchgate.net This approach has been successfully used to identify a wide range of volatile metabolites from various sources. spectroscopyonline.comnih.gov For instance, in the analysis of bacterial metabolites, GC-MS has identified key VOC markers, including hydrocarbons, alcohols, ketones, and aldehydes. spectroscopyonline.com The identification of such transformation products is critical for a complete understanding of the environmental fate and potential impact of Fenaminstrobin.

Stereoselective Analytical Methods for E/Z Isomer Quantification and Characterization

Fenaminstrobin exists as a mixture of (E) and (Z) geometric isomers. Since these isomers can exhibit different biological activities and degradation rates, it is essential to have analytical methods capable of separating and quantifying them individually.

Chiral Chromatography Applications for Isomer Separation

Chiral chromatography is a specialized form of column chromatography used for separating stereoisomers. csfarmacie.cz While often associated with enantiomers, chiral stationary phases (CSPs) can also be effective in separating geometric isomers like the (E) and (Z) forms of Fenaminstrobin. chromatographyonline.comchromatographytoday.com The separation is based on the differential interactions between the isomers and the chiral selector immobilized on the stationary phase. csfarmacie.cz

High-performance liquid chromatography (HPLC) with chiral columns is a common approach. csfarmacie.cz Different types of CSPs are available, and the selection depends on the specific chemical properties of the isomers being separated. csfarmacie.cz For some (E)/(Z) isomers, conventional reversed-phase columns like C18 can also achieve separation, as these isomers may have different physical or chemical characteristics that affect their retention times. chromatographytoday.com Supercritical fluid chromatography (SFC) has also emerged as a powerful technique for the separation of stereoisomers, including (E)/(Z) isomers, offering advantages in speed and efficiency. chromatographyonline.com The development of a successful chiral separation method allows for the accurate quantification of the isomeric ratio in technical-grade Fenaminstrobin and its formulations, as well as for studying the stereoselective degradation in the environment. chromatographyonline.comgoogleapis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of the (E) and (Z) isomers of Fenaminstrobin. researchgate.netnih.gov ¹H NMR spectroscopy is particularly useful for determining the isomeric ratio. researchgate.netwpmucdn.com The chemical shifts of specific protons in the (E) and (Z) isomers are often different due to their distinct spatial environments. researchgate.nettsijournals.com

By integrating the signals corresponding to a specific proton in each isomer, the relative abundance of the (E) and (Z) forms can be accurately calculated. researchgate.netresearchgate.net For example, the protons on the double bond or on adjacent functional groups will typically resonate at different frequencies in the NMR spectrum for the two isomers. researchgate.netwpmucdn.com Two-dimensional NMR techniques, such as NOESY/EXSY, can further aid in confirming the assignments and studying the potential for interconversion between the isomers under certain conditions. nih.gov

Table 2: Illustrative ¹H NMR Chemical Shift Differences for E/Z Isomers

| Proton Position | (E)-Isomer Chemical Shift (ppm) | (Z)-Isomer Chemical Shift (ppm) |

|---|---|---|

| Vinyl Proton Hₐ | ~6.35 | ~5.85 |

| Aromatic Proton Hₓ | ~7.50 | ~7.10 |

Note: This table provides a generalized example of chemical shift differences and is not specific to Fenaminstrobin. Actual values would be determined experimentally. researchgate.netwpmucdn.com

Optimization of Sample Preparation and Extraction Protocols for Environmental and Biological Matrices

The successful analysis of Fenaminstrobin in environmental and biological samples is highly dependent on the efficiency of the sample preparation and extraction protocols. researchgate.netslideshare.net The goal is to isolate the analyte from the complex matrix, remove interfering substances, and concentrate it to a level suitable for detection. slideshare.net

Commonly used techniques for extracting pesticides from solid matrices like soil and crops include solvent extraction, often with acetonitrile (B52724). researchgate.net The QuEChERS method has become popular due to its simplicity, speed, and effectiveness. researchgate.net This method typically involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) clean-up step. researchgate.net For the clean-up of Fenaminstrobin extracts, adsorbents such as primary secondary amine (PSA) and C18 are often used to remove interfering compounds like organic acids, fatty acids, and pigments. researchgate.net

For liquid samples, such as water, solid-phase extraction (SPE) is a widely used technique. researchgate.net In SPE, the sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of an organic solvent. researchgate.net Miniaturized versions of liquid-phase extraction, such as liquid-phase microextraction (LPME), have also been developed to reduce solvent consumption and increase pre-concentration factors. nih.gov The choice of extraction and clean-up method depends on the specific characteristics of the sample matrix and the analyte. researchgate.netslideshare.net Optimization of these protocols is crucial to achieve high recovery rates, minimize matrix effects, and ensure the reliability of the analytical results. researchgate.netlcms.cz

Table 3: Common Compounds Mentioned

| Compound Name |

|---|

| Fenaminstrobin |

| Acetonitrile |

| Primary Secondary Amine (PSA) |

Future Directions and Emerging Research Avenues for Fenaminstrobin E/z Mixture

Integrated Omics Approaches in Fenaminstrobin (B607434) Research

The advent of high-throughput "omics" technologies offers an unprecedented opportunity to understand the intricate interactions between Fenaminstrobin, target fungi, and the wider environment at a molecular level. mdpi.com Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the biological responses to Fenaminstrobin exposure. frontiersin.orgmdpi.comnih.gov

Fungal Transcriptomics: Research in this area would involve analyzing the complete set of RNA transcripts in a target fungus upon exposure to Fenaminstrobin. While its primary mode of action—inhibiting the mitochondrial cytochrome-bc1 complex—is known, transcriptomics can reveal secondary effects and stress response pathways. For instance, it can identify the upregulation of genes involved in detoxification mechanisms or alternative metabolic pathways that could contribute to reduced sensitivity or resistance. A thorough examination of differentially expressed genes can elucidate the complex cellular response to respiratory inhibition. researchgate.net

Environmental Microbial Proteomics: The impact of fungicides on non-target soil and aquatic microorganisms is a critical aspect of their environmental profile. Metaproteomics can be employed to study the collective protein expression of microbial communities in soil or water samples treated with Fenaminstrobin. This approach can reveal shifts in microbial community structure and function. For example, it could identify changes in the abundance of proteins related to key ecosystem processes like nitrogen cycling, carbon fixation, or biodegradation of organic matter. Such studies are vital for assessing the broader ecological footprint of Fenaminstrobin and for identifying microorganisms capable of its bioremediation. mdpi.com

Future research could systematically apply these techniques to build a comprehensive molecular profile of Fenaminstrobin's interactions, as detailed in the table below.

| Omics Technology | Research Focus | Potential Insights | Relevance to Fenaminstrobin |

| Fungal Transcriptomics | Gene expression profiling of pathogenic fungi (e.g., Botrytis cinerea) exposed to sub-lethal concentrations of Fenaminstrobin. | Identification of secondary stress response pathways, potential resistance markers, and off-target effects. | Understanding resistance mechanisms and refining application strategies. |

| Environmental Metagenomics | Sequencing the total DNA from soil/water microbial communities after long-term Fenaminstrobin application. | Changes in microbial diversity, and the presence of genes related to Fenaminstrobin degradation. | Assessing long-term ecological impact and bioremediation potential. |

| Environmental Microbial Proteomics | Analysis of the entire protein complement of microbial communities in Fenaminstrobin-treated environments. | Functional changes in the microbial community, such as altered metabolic activities or stress responses. | Providing a direct measure of the functional impact on ecosystem services. |

| Fungal Metabolomics | Profiling of small-molecule metabolites within fungal cells exposed to Fenaminstrobin. | Elucidation of metabolic rerouting and the biochemical consequences of mitochondrial inhibition. | Revealing the precise metabolic stress induced by the fungicide. |

Exploration of Novel Chemical Reactivity and Catalysis Involving Fenaminstrobin's Core Structure

The chemical scaffold of Fenaminstrobin, a strobilurin derivative, presents opportunities for novel chemical exploration. A key characteristic of its structure is the presence of E/Z isomers. herts.ac.uk The spatial arrangement of these isomers can significantly influence the molecule's binding affinity to its target site and, consequently, its fungicidal efficacy.

Future research should focus on several key areas:

Isomer-Specific Synthesis and Activity: Developing synthetic pathways to selectively produce either the E- or Z-isomer of Fenaminstrobin. mdpi.com Subsequent bioassays could determine if one isomer possesses significantly higher activity or a different biological spectrum, potentially allowing for more targeted applications with a lower environmental load. The equilibrium between isomers can be influenced by factors such as solvents, temperature, and intramolecular interactions, which could be exploited in formulation development. mdpi.comnih.gov

Catalytic Potential: Investigating the core structure of Fenaminstrobin as a platform for developing new catalysts. The specific arrangement of functional groups could be modified to create novel ligands for metal-catalyzed reactions or to act as organocatalysts.

Structural Modification: Using Fenaminstrobin's core structure as a starting point for creating new fungicidal compounds. By understanding the structure-activity relationship, chemists can design derivatives that may overcome existing resistance mechanisms or exhibit different physical properties, such as greater systemic movement in plants or faster environmental degradation. The study of similar complex molecules like acylhydrazones shows that E/Z isomerization is a critical feature of their bioactivity and can be influenced by various factors. researchgate.net Quantum chemical research on other molecules with Z,E-isomerism indicates that a combination of electronic, steric, and hydrogen bonding factors determines the stability of a particular isomer, providing a theoretical framework for designing new Fenaminstrobin derivatives. mdpi.com

Development of Sustainable Fungicide Strategies Based on Fenaminstrobin's Mode of Action and Environmental Profile

The long-term viability of Fenaminstrobin depends on its integration into sustainable disease management programs that mitigate resistance and minimize environmental harm. okstate.edu As a QoI fungicide (FRAC Group 11), it has a site-specific mode of action, which carries a high risk of resistance development through single-gene mutations in target pathogens. herts.ac.ukokstate.edu

Sustainable strategies should be multifaceted:

Resistance Management: A primary strategy is the alternation or co-application of Fenaminstrobin with fungicides from different FRAC groups. okstate.edu For example, tank-mixing with succinate (B1194679) dehydrogenase inhibitors (SDHIs) or demethylation inhibitors (DMIs) can be effective against pathogens that may have developed resistance to QoIs. nih.govjst.go.jp Research should focus on identifying the most effective and synergistic combinations against key agricultural pathogens.

Environmental Profile Optimization: While strobilurins are effective, their impact on non-target organisms is a concern. researchgate.net Future research should aim to develop "greener" formulations. This could include encapsulation technologies that provide a controlled release of the active ingredient, minimizing initial peak concentrations in the environment, or the use of adjuvants that improve uptake by the target plant, thereby reducing the total amount of fungicide needed.

| Strategy | Objective | Research & Development Focus | Expected Outcome |

| Fungicide Rotation/Mixtures | Delay or overcome fungicide resistance. | Identifying synergistic or effective rotational partners from different FRAC groups (e.g., SDHIs, DMIs). nih.govjst.go.jp | Extended useful lifespan of Fenaminstrobin and other at-risk fungicides. |

| Smart Formulations | Reduce environmental load and improve efficacy. | Development of controlled-release, biodegradable, or targeted delivery systems (e.g., nano-formulations). | Lower application rates, reduced non-target exposure, and less environmental residue. |

| IPM Integration | Minimize chemical use and promote ecosystem health. | Compatibility studies with biological control agents; determining optimal application timing based on disease forecasting models. | More sustainable and resilient crop protection systems. |

Addressing Key Research Gaps in Long-Term Ecological Effects and Complex Environmental Interactions

Despite its widespread use, significant gaps remain in our understanding of the long-term ecological consequences of Fenaminstrobin and other strobilurin fungicides. researchgate.net While acute toxicity data is often available, chronic, sub-lethal, and ecosystem-level effects are less understood.

Key research gaps that require attention include:

Chronic Sub-lethal Effects: Long-term studies are needed to assess the impact of environmentally relevant concentrations of Fenaminstrobin on the reproduction, growth, and behavior of sensitive non-target organisms, particularly in aquatic ecosystems and soil fauna like earthworms. researchgate.net

Metabolite and Degradate Toxicity: The environmental fate of Fenaminstrobin involves breakdown into various metabolites. The identity and toxicity of these degradation products are often poorly characterized. Research is required to assess whether these compounds pose a greater or lesser environmental risk than the parent molecule.

Synergistic Effects: In agricultural landscapes, organisms are rarely exposed to a single chemical. Future studies must investigate the synergistic or antagonistic effects of Fenaminstrobin when present in combination with other pesticides, fertilizers, and environmental pollutants. These complex interactions could significantly alter its toxicity and persistence.

Ecosystem-Level Impacts: Moving beyond single-species toxicity tests, there is a need for mesocosm or field-scale studies that evaluate the impact of Fenaminstrobin on entire communities and ecosystem functions. This includes assessing its effects on food web dynamics, nutrient cycling, and soil health over multiple seasons. Current toxicological studies are often focused on acute effects, with the underlying mechanisms of chronic toxicity remaining unclear. researchgate.net

| Research Gap | Specific Question to Address | Proposed Research Approach |

| Chronic Toxicity | What are the effects of long-term, low-dose Fenaminstrobin exposure on the reproductive success and development of aquatic invertebrates and soil organisms? | Multi-generational laboratory studies; chronic exposure experiments under environmentally realistic conditions. |

| Metabolite Fate & Toxicity | What are the primary degradation products of Fenaminstrobin in soil and water, and are they toxic to non-target species? | Environmental fate studies combined with ecotoxicological testing of identified metabolites. |

| Chemical Mixture Effects | How does the toxicity of Fenaminstrobin change in the presence of other common agricultural chemicals (e.g., herbicides, insecticides)? | Laboratory toxicity tests using defined chemical mixtures on indicator species. |

| Ecosystem Function | Does long-term Fenaminstrobin use alter microbial community function, nutrient cycling, or the decomposition of organic matter in agricultural soils? | Long-term field monitoring and controlled mesocosm experiments analyzing key ecosystem processes. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting fenaminstrobin (E/Z mixture) in environmental or biological samples?

- Methodological Answer : Use gas chromatography-tandem mass spectrometry (GC-MS/MS) with QuEChERS sample preparation for multi-residue analysis. This involves acetonitrile extraction, cleanup with PSA/MgSO₄ adsorbents, and quantification via selective ion monitoring (SIM) . For isomer-specific detection, optimize chromatographic conditions (e.g., column type, temperature gradient) to resolve E/Z isomers, as molecular ion fragmentation patterns differ .

Q. How should researchers design experiments to evaluate the fungicidal efficacy of fenaminstrobin against plant pathogens?

- Methodological Answer : Apply in vitro and in vivo bioassays with controlled variables:

- Pathogen strains : Include both wild-type and resistant isolates (e.g., Didymella bryoniae) .

- Dose-response curves : Test concentrations spanning 0.1–100 mg/L to calculate EC₅₀ values.

- Combination studies : Use synergistic ratios (e.g., fenaminstrobin + difenoconazole) and assess via Wadley’s method .

- Reference frameworks like PICO (Population: pathogen isolates; Intervention: fenaminstrobin; Comparison: untreated controls; Outcome: inhibition rate) .

Q. What protocols ensure stability and reproducibility in synthesizing fenaminstrobin’s E/Z isomers?

- Methodological Answer : Optimize reaction conditions for stereoselective synthesis :

- Use chiral catalysts (e.g., Sharpless epoxidation) during intermediate steps (e.g., o-methylbenzyl chloride → methyl (2E)-[2-(chloromethyl)phenyl] methoxyimino acetate) .

- Characterize isomers via nuclear Overhauser effect (NOE) NMR and X-ray crystallography to confirm spatial configurations .

Advanced Research Questions

Q. How does the E/Z isomeric ratio influence fenaminstrobin’s biological activity and environmental persistence?

- Methodological Answer :

- Bioactivity : Conduct isomer-specific bioassays using purified E and Z forms. For example, compare EC₅₀ values against Mycosphaerella melonis to identify isomer-specific mode-of-action differences .

- Environmental persistence : Perform photodegradation studies under simulated sunlight (UV-Vis irradiation) and analyze degradation products via LC-QTOF-MS. Note that Z-isomers may exhibit faster degradation due to steric effects .

Q. What methodologies resolve contradictions in reported efficacy data across studies?

- Methodological Answer : Apply meta-analysis frameworks :

- Stratify data by pathogen genus (e.g., Didymella vs. Fusarium), application method (foliar vs. soil), and isomer ratios.

- Use sensitivity analysis to identify confounding variables (e.g., temperature, humidity) .

- Validate results via in planta trials under controlled greenhouse conditions, ensuring standardized disease severity indices .

Q. What advanced techniques elucidate resistance mechanisms in pathogens exposed to fenaminstrobin?

- Methodological Answer :

- Genomic analysis : Sequence resistant mutants (e.g., SdhB gene mutations in Didymella bryoniae) using Illumina platforms and validate via CRISPR-Cas9 knock-in assays .

- Metabolomic profiling : Compare ATP synthesis rates in treated vs. untreated isolates via LC-MS to confirm target-site (mitochondrial complex III) inhibition .

Q. How can researchers model fenaminstrobin’s environmental fate and non-target organism toxicity?

- Methodological Answer :

- QSAR modeling : Use logP, soil adsorption coefficients (Koc), and hydrolysis half-lives to predict mobility and bioaccumulation .

- Microcosm studies : Assess aquatic toxicity using Daphnia magna LC₅₀ tests and soil microbial diversity via 16S rRNA sequencing .

Data Management and Reproducibility